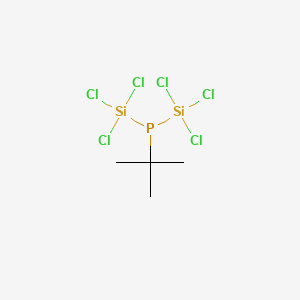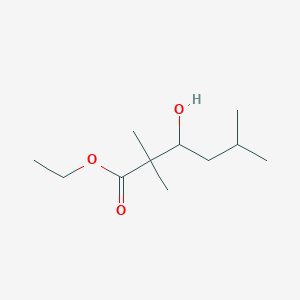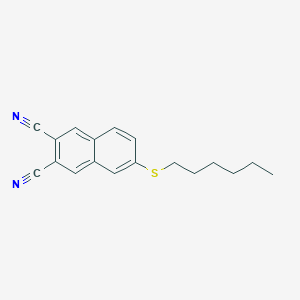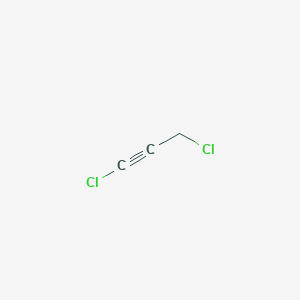
2-(Aminosulfanyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminosulfanyl)ethan-1-ol is an organic compound characterized by the presence of both an amino group (-NH2) and a sulfanyl group (-SH) attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminosulfanyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of ethylene oxide with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically involve moderate temperatures and the use of a suitable solvent such as water or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of 2-(Nitrosulfanyl)ethan-1-ol, which can be carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminosulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amino and sulfanyl compounds.
Applications De Recherche Scientifique
2-(Aminosulfanyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine: Contains an amino group but lacks the sulfanyl group.
Cysteamine: Contains both amino and sulfanyl groups but differs in the carbon chain length.
Thioglycolic acid: Contains a sulfanyl group but lacks the amino group.
Propriétés
| 138250-14-3 | |
Formule moléculaire |
C2H7NOS |
Poids moléculaire |
93.15 g/mol |
Nom IUPAC |
2-aminosulfanylethanol |
InChI |
InChI=1S/C2H7NOS/c3-5-2-1-4/h4H,1-3H2 |
Clé InChI |
GPBICYITRWEKAX-UHFFFAOYSA-N |
SMILES canonique |
C(CSN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)

![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)





